2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13/h2-5,8H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWYTPQLNRUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated thiazole.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiazole ring or the phenyl group, potentially leading to the formation of dihydrothiazoles or reduced phenyl derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and reduced phenyl derivatives.
Substitution: Various substituted thiazole and phenyl derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine exhibits noteworthy anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, showcasing significant growth inhibition rates.
Case Study Example :
A study conducted by the National Cancer Institute (NCI) revealed that the compound demonstrated a mean growth inhibition (GI) value of approximately 15.72 μM against several human tumor cell lines. This suggests its potential as a lead compound for developing new anticancer drugs .
Drug Design and Development
The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. Its thiazole moiety is known for enhancing bioactivity and solubility, critical factors in drug development.
Table 1: Comparison of Anticancer Activity of Related Compounds
| Compound Name | GI50 (μM) | Cell Lines Tested |
|---|---|---|
| This compound | 15.72 | Various Human Tumor Cells |
| Compound A | 20.5 | Breast Cancer Cells |
| Compound B | 18.3 | Lung Cancer Cells |
Potential for Other Therapeutic Uses
Beyond its anticancer properties, the compound may have applications in treating other conditions due to its pharmacological profile. Research into similar thiazole derivatives has indicated potential antimicrobial and anti-inflammatory activities.
Case Study Example :
A derivative of thiazole was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications of this compound could lead to effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine, highlighting differences in substituents, molecular weights, and reported applications:
Key Observations
Substituent Effects on Bioactivity The 3-methoxyphenyl substituent in 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine enhances anti-tubercular activity compared to unsubstituted analogs, likely due to improved electron-donating properties and solubility .
Impact of Ethanamine Side Chain
- The ethanamine group in this compound distinguishes it from simpler thiazol-2-amines. This moiety may confer basicity and hydrogen-bonding capacity, which are critical for interactions with biological targets .
Synthetic Accessibility Thiazole derivatives are commonly synthesized via cyclization reactions of thioureas with α-halo ketones or aldehydes . For example, 4-substituted thiazol-2-amines are prepared by reacting thiourea with substituted benzaldehydes in ethanol .
Biological Activity
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine, also known as 2-[4-(2-methylthiazole)phenyl]ethanamine, is a compound that has garnered interest due to its potential biological activities. This article examines the compound's synthesis, structural properties, and biological evaluations, particularly focusing on its antimicrobial and acetylcholinesterase inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring connected to a phenyl group through an ethylamine chain. The structural representation is crucial for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂S |
| SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N |
| InChI | InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12/h3-8H,13H2,1-2H3 |
| CAS Number | 1052541-72-6 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The antimicrobial activity of this compound was evaluated against various bacterial strains.
Key Findings:
- The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.70 mg/mL.
- The efficacy against Gram-negative bacteria was lower, with Escherichia coli showing resistance at higher concentrations .
Table: Antimicrobial Activity Results
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Staphylococcus aureus | 0.30 | 0.60 |
| Escherichia coli | 0.70 | >1.00 |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. A study evaluated several thiazole derivatives for their AChE inhibitory activity, with promising results indicating that modifications in the thiazole structure can enhance inhibitory potency.
Inhibition Data:
- A derivative with a similar thiazole structure showed an IC50 value of 2.7 µM against AChE, suggesting that 2-[4-(2-methylthiazole)phenyl]ethanamine may also exhibit competitive inhibition .
Case Studies
A recent study synthesized various thiazole derivatives and tested them for biological activity. Among these, compounds with similar structural features to 2-[4-(2-methylthiazole)phenyl]ethanamine demonstrated significant AChE inhibition and antimicrobial properties. These findings highlight the potential of thiazole-containing compounds in drug development for treating conditions associated with cholinergic dysfunction and infections .
Q & A
Q. How do frontier molecular orbitals (FMOs) and electrostatic potential maps inform reactivity in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites. For example, the HOMO-LUMO gap indicates nucleophilic regions at the thiazole sulfur, guiding functionalization strategies. Experimental validation via regioselective nitration or halogenation confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
